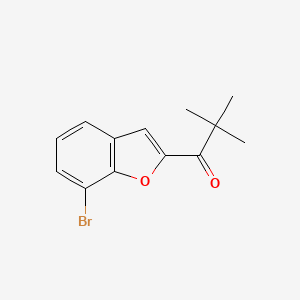

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Description

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one (CAS: 1250599-30-4) is a brominated benzofuran derivative with a molecular weight of 281.15 g/mol and a purity of 98% . The compound features a benzofuran core substituted with a bromine atom at the 7-position and a 2,2-dimethylpropan-1-one group at the 2-position. It has been historically cataloged as a research chemical for laboratory use, though commercial availability is currently discontinued . Its structural complexity and halogenated aromatic system make it relevant in synthetic organic chemistry, particularly in ligand design and pharmaceutical intermediate synthesis.

Properties

Molecular Formula |

C13H13BrO2 |

|---|---|

Molecular Weight |

281.14 g/mol |

IUPAC Name |

1-(7-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H13BrO2/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7H,1-3H3 |

InChI Key |

YAWPYEFPKJNVPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

Bromination of Benzofuran: The starting material, benzofuran, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Friedel-Crafts Acylation: The brominated benzofuran undergoes Friedel-Crafts acylation with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the 7-position enables nucleophilic aromatic substitution. Potential reactions include:

-

SₙAr (Nucleophilic Aromatic Substitution) : Replacing bromine with nucleophiles (e.g., amines, alcohols) under strongly basic conditions.

-

Cross-coupling reactions : Suzuki or Buchwald-Hartwig couplings to introduce aryl or alkenyl groups, as seen in related benzofuran derivatives .

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-deficient nature (due to oxygen) directs electrophilic attack to the 4- and 5-positions. Reactions may include:

-

Nitration : Introducing nitro groups at activated positions.

-

Alkylation/Acylation : Further functionalization via Friedel-Crafts or similar methods.

Ketone Reactivity

The dimethylpropanone group (C=O) participates in:

-

Nucleophilic additions : Reactions with Grignard reagents, hydrazines, or enolates.

-

Condensation reactions : Aldol or Mannich reactions to form carbon-carbon bonds.

Comparative Reactivity Analysis

Scientific Research Applications

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.

Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical data for 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one and its closest analogs:

Structural and Functional Differences

Halogen Position and Electronic Effects :

- The 7-bromo substitution on benzofuran in the target compound contrasts with 4-bromo or 4-chloro substitutions in phenyl-based analogs (e.g., 3ia, 3ha). Bromine at the 7-position on benzofuran enhances steric hindrance and electron-withdrawing effects compared to para-substituted phenyl derivatives .

- The 5-bromo-7-methyl benzofuran analog (CAS: 1432681-76-9) introduces methyl substitution, which increases hydrophobicity and may stabilize π-π stacking in ligand-receptor interactions .

Ketone Group Variations :

- Heterocyclic Core Modifications: Replacement of benzofuran with furopyridine (e.g., 245bb) introduces nitrogen into the heterocyclic system, altering electronic properties and coordination capabilities. However, the synthetic yield of 245bb is notably low (11%), reflecting challenges in isolating such derivatives .

Biological Activity

1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H16BrO

- Molecular Weight : 282.18 g/mol

- CAS Number : 1249198-75-1

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromobenzofuran moiety enhances its ability to interact with biological systems, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a possible role in cancer therapeutics.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzofuran derivatives indicate that they may exert protective effects against neurodegenerative diseases. The proposed mechanism includes the modulation of oxidative stress and inflammation in neuronal cells .

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Study B (2024) | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential for further development as an anticancer agent. |

| Study C (2024) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation by 30%. |

Q & A

Q. What are the common synthetic routes for preparing 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one?

The synthesis typically involves bromination of a benzofuran precursor followed by ketone functionalization. For example:

- Friedel-Crafts acylation : Reacting 7-bromobenzofuran with 2,2-dimethylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Halogenation strategies : Electrophilic bromination at the 7-position of benzofuran derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or CCl₄ .

- Optimization : Reflux conditions (e.g., 80–100°C) with catalysts like piperidine improve yields, as seen in analogous benzofuran ketone syntheses .

Q. Key Reaction Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Dichloromethane, DMF |

| Catalyst | AlCl₃, FeCl₃, or piperidine |

| Reaction Time | 6–24 hours |

Q. How are the physical and spectroscopic properties of this compound characterized?

Standard characterization includes:

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Spectroscopy :

- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₃H₁₃BrO₂ (exact mass: 297.01 g/mol) .

Advanced Research Questions

Q. How can conflicting crystallographic data on bromobenzofuran derivatives be resolved?

Discrepancies in X-ray diffraction (XRD) data may arise from:

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. triclinic systems) .

- Disorder in Br positions : Refinement using high-resolution data (R factor < 0.05) and software like SHELXL .

- Validation : Cross-referencing with computational models (DFT-optimized geometries) to confirm bond lengths/angles .

Example : In 1-(5-Bromo-1-benzofuran-2-yl)ethanone, XRD confirmed a planar benzofuran ring with a dihedral angle of 2.1° between the ketone and brominated ring .

Q. What strategies address low reproducibility in biological activity studies of bromobenzofuran derivatives?

- Sample Stability : Degradation of organic compounds (e.g., ketone oxidation) during assays can skew results. Stabilize samples via continuous cooling (4°C) and inert atmospheres (N₂) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy, halogen) to isolate bioactive motifs. For example, 7-bromo substitution enhances antifungal activity compared to non-halogenated analogs .

- Dose-Response Validation : Use multiple cell lines or enzyme assays to confirm IC₅₀ consistency .

Q. How can computational methods enhance the design of bromobenzofuran-based inhibitors?

- Docking Studies : Map the compound’s binding affinity to target proteins (e.g., cytochrome P450) using AutoDock Vina. The bromine atom often contributes to halogen bonding in active sites .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2 for this compound, indicating moderate lipophilicity) .

- Electronic Effects : DFT calculations (e.g., HOMO-LUMO gaps) reveal electron-withdrawing effects of the bromine atom, which influence reactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

-

Byproduct Formation : Brominated intermediates may undergo side reactions (e.g., debromination). Monitor via LC-MS and optimize quenching steps .

-

Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (solvent: ethanol/water) or fractional distillation .

-

Yield Optimization :

Parameter Lab Scale (mg) Pilot Scale (g) Yield 45–60% 30–40% Purity >95% >90%

Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?

- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms but may protonate the benzofuran oxygen, reducing electrophilicity.

- Aprotic Solvents (e.g., DMF) : Enhance Suzuki-Miyaura coupling efficiency by stabilizing palladium catalysts. For example, coupling with phenylboronic acid achieves ~70% yield in DMF vs. 40% in THF .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.